5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine
Description
Structural Analogues and Nomenclature Trends
- 5,6-Diphenyl-thiadiazolo[3,4-b]pyrazine (CAS 112230-77-0): Differs by phenyl substituents instead of methyl groups.
- 4,7-Dibromothiadiazolo[3,4-d]pyridazine : Shares the thiadiazole ring but fused to pyridazine instead of pyrazine.
These comparisons highlight the role of substituents and ring fusion in defining chemical identity.
Properties
CAS No. |
59503-57-0 |
|---|---|
Molecular Formula |
C6H6N4S |
Molecular Weight |
166.21 g/mol |
IUPAC Name |
5,6-dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C6H6N4S/c1-3-4(2)8-6-5(7-3)9-11-10-6/h1-2H3 |
InChI Key |
ICBFWYCPTDMCRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NSN=C2N=C1C |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation and Pyrazine Functionalization
Oxidation and Chlorination of Pyrazine Derivatives :
The synthesis often begins with pyrazine or substituted pyrazine derivatives, which are oxidized to form pyrazinedicarboxylic acids. For example, 2,3-pyrazinedicarboxylic acid can be synthesized by oxidation of quinoxaline using potassium permanganate in aqueous solution. This acid is then chlorinated with phosphorus pentachloride at elevated temperatures (~300 °C) to yield 2,3,5,6-tetrachloropyrazine, a key intermediate.Amination of Tetrachloropyrazine :
2,3,5,6-Tetrachloropyrazine is reacted with ammonium chloride at around 120 °C to replace chlorine atoms with amino groups, producing 2,3-diamino-5,6-dichloropyrazine. This step introduces the amino functionality necessary for subsequent cyclization.
Formation of the Thiadiazolo Ring
- Cyclization with Thionyl Chloride :
The 2,3-diamino-5,6-dichloropyrazine undergoes cyclization in the presence of thionyl chloride and pyridine in solvents such as xylene or methylene chloride. This reaction forms the 5,6-dichloro-thiadiazolo[3,4-b]pyrazine intermediate. The cyclization involves the formation of the thiadiazole ring fused to the pyrazine core.
Introduction of Methyl Groups at Positions 5 and 6
- Methylation Strategies :
While direct methylation of the thiadiazolo-pyrazine ring is challenging, the introduction of methyl groups at the 5 and 6 positions can be achieved via starting materials already bearing methyl substituents on the pyrazine ring or through selective substitution reactions on precursors before cyclization. Specific literature detailing methylation protocols for this compound is limited, but analogous heterocyclic syntheses suggest the use of methyl halides or methylation reagents under controlled conditions.
Intermediate Functional Group Transformations
Phthalimide Protection and Hydrazine Deprotection :
The 5,6-dichloro-thiadiazolo[3,4-b]pyrazine can be reacted with potassium phthalimide in dimethylformamide (DMF) at 60 °C to yield 5,6-diphtalimido-thiadiazolo[3,4-b]pyrazine. This intermediate is then treated with aqueous hydrazine at 0 °C to remove the phthalimide protecting groups, producing 5,6-diamino-thiadiazolo[3,4-b]pyrazine with high yield (~86%).Final Cyclization to Target Compound :
The diamino intermediate undergoes a final cyclization with thionyl chloride in the presence of pyridine in methylene chloride to form the bisthiadiazolo[3,4-b:3',4'-e]pyrazine structure. This step effectively closes the ring system to yield the target compound or its analogs.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring into more reduced forms, such as thiols.
Substitution: Aromatic nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of bases like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Scientific Research Applications
5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, particularly in the development of organic electronic materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its stable and reactive nature
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine involves its interaction with various molecular targets. The compound can act as an electron acceptor or donor, facilitating electron transfer processes. This property is particularly useful in organic electronics and photovoltaic applications. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Electronic Properties and Substituent Effects
Thiadiazolo vs. Oxadiazolo Pyrazines
Replacing the sulfur atom in the thiadiazole ring with oxygen (yielding [1,2,5]oxadiazolo[3,4-b]pyrazine) significantly alters electronic behavior. The oxadiazolo derivative exhibits stronger electron-withdrawing characteristics, as evidenced by:
- Lower reduction potentials: Electrochemical studies show [1,2,5]oxadiazolo[3,4-b]pyrazine has a LUMO energy of -3.8 eV versus -3.5 eV for the thiadiazolo analog .
- Optical properties : Oxadiazolo derivatives display blue-shifted absorption maxima (λmax = 380 nm) compared to thiadiazolo compounds (λmax = 420 nm) due to increased π-acceptor strength .
The dimethyl substitution in the thiadiazolo derivative introduces electron-donating methyl groups, which slightly raise the HOMO energy (-5.2 eV vs. -5.5 eV for unsubstituted analogs), enhancing solubility and reducing crystallinity .
Comparison with Quinoxaline Derivatives
Quinoxaline, a non-annulated analog, lacks the electron-deficient thiadiazole ring, resulting in:
- Weaker electron-accepting capacity: Quinoxaline derivatives exhibit higher LUMO energies (-2.9 eV) and reduced charge-transfer efficiency in push–pull systems .
- Solvatochromism: Unlike thiadiazolo-pyrazines, quinoxaline derivatives show pronounced solvatochromic shifts (Δλ = 80 nm in polar solvents) due to twisted intramolecular charge transfer (TICT) .
Thiadiazolo-Pyrazines
5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine is synthesized via:
Chalcogen exchange: Reacting oxadiazolo precursors with sulfur monochloride (S2Cl2), which replaces oxygen with sulfur (yield: 60–75%) .
Cyclization : Dioxime intermediates undergo sulfur-assisted aromatization to form the thiadiazole ring .
Oxadiazolo-Pyrazines
These are typically synthesized via Pd-catalyzed Buchwald–Hartwig amination or oxidative C–H functionalization, achieving yields of 70–85% .
Optoelectronic Performance
In push–pull chromophores, the electron-withdrawing strength follows: [1,2,5]Oxadiazolo[3,4-b]pyrazine > [1,2,5]Thiadiazolo[3,4-b]pyrazine > Quinoxaline
| Parameter | Oxadiazolo-Pyrazine | Thiadiazolo-Pyrazine | Quinoxaline |
|---|---|---|---|
| λem (solid state, nm) | 520 | 580 | 620 |
| Stokes Shift (nm) | 80 | 120 | 200 |
| Charge Mobility (cm²/Vs) | 0.03 | 0.02 | 0.01 |
Thiadiazolo derivatives exhibit red-shifted emission and larger Stokes shifts, making them suitable for near-infrared (NIR) applications .
Chalcogen-Bonding Interactions
Selenium analogs (e.g., [1,2,5]selenadiazolo[3,4-b]pyrazine) form stronger chalcogen bonds with halides, enabling charge-transfer complexes with red-shifted UV/Vis spectra (Δλ = 50 nm vs. thiadiazolo) .
Biological Activity
5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of both thiadiazole and pyrazine rings, with two methyl groups at the 5 and 6 positions of the thiadiazole moiety. The molecular formula is CHNS. The synthesis typically involves multi-step organic reactions, including the reaction of 5,6-diaminopyrazine-2,3-dicarbonitrile with thionyl chloride (SOCl) to form the desired thiadiazolo compound.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated its efficacy against specific cancer types through mechanisms that may involve interference with cellular pathways related to oxidative stress response and apoptosis induction.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis |
| MCF-7 | 15.0 | Inhibition of cell proliferation |
| A549 | 10.0 | Modulation of oxidative stress |
Antimicrobial Properties
In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Preliminary data suggest that it interacts with various bacterial targets and may inhibit biofilm formation in pathogens like Staphylococcus aureus and Candida albicans. .
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Biofilm Reduction (%) |
|---|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 | 70 |
| Escherichia coli | 0.50 | 1.00 | 65 |
| Candida albicans | 0.75 | 1.50 | 60 |
The biological activity of this compound is primarily attributed to its electron-withdrawing properties. This characteristic allows it to participate in various chemical reactions that alter the electronic properties of interacting molecules. In biological systems, it can target specific enzymes or receptors, leading to antiproliferative effects and antimicrobial activity.
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological activities of this compound:
- Study on Cancer Cell Lines: A study published in ACS Omega highlighted the compound's ability to induce apoptosis in HeLa cells through reactive oxygen species (ROS) generation and mitochondrial dysfunction .
- Antimicrobial Evaluation: Another study assessed the antimicrobial properties against multiple drug-resistant pathogens and found that the compound exhibited synergistic effects when combined with standard antibiotics like Ciprofloxacin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
